4-(2-Methoxyethyl)-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol
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Overview
Description
4-(2-Methoxyethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a pyridine ring, and a thiol group. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction using pyridine derivatives.
Attachment of the 2-Methoxyethyl Group: The 2-methoxyethyl group can be attached via an alkylation reaction using 2-methoxyethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(2-Methoxyethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological processes and interactions due to its ability to bind to specific biomolecules.
Industrial Applications: The compound can be used in the development of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxyethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but with the pyridine ring at a different position.
4-(2-Methoxyethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol: Another positional isomer with the pyridine ring at the 2-position.
4-(2-Methoxyethyl)-5-(phenyl)-4H-1,2,4-triazole-3-thiol: Similar compound with a phenyl ring instead of a pyridine ring.
Uniqueness
4-(2-Methoxyethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is unique due to the specific positioning of the pyridine ring, which can influence its binding properties and reactivity. The presence of the 2-methoxyethyl group also imparts distinct solubility and steric properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2-methoxyethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-15-7-6-14-9(12-13-10(14)16)8-2-4-11-5-3-8/h2-5H,6-7H2,1H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEXLQYXOMMAAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NNC1=S)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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